molecular formula C13H12ClNO2 B6265204 ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate CAS No. 473438-02-7

ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate

Cat. No.: B6265204
CAS No.: 473438-02-7
M. Wt: 249.7
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Description

Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate is an organic compound that belongs to the class of cyanoesters It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to a but-2-enoate backbone, with a 3-chlorophenyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate: Similar structure but with the chlorine substituent at the fourth position.

    Ethyl 3-(3-fluorophenyl)-2-cyanobut-2-enoate: Similar structure but with a fluorine substituent instead of chlorine.

    Ethyl 3-(3-bromophenyl)-2-cyanobut-2-enoate: Similar structure but with a bromine substituent instead of chlorine.

Uniqueness

Ethyl 3-(3-chlorophenyl)-2-cyanobut-2-enoate is unique due to the specific positioning of the chlorine substituent, which can influence its reactivity and binding properties. The presence of the cyano group also adds to its versatility in chemical reactions and potential biological activities.

Properties

CAS No.

473438-02-7

Molecular Formula

C13H12ClNO2

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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